molecular formula C14H19N5O2 B043722 Etazolate CAS No. 51022-77-6

Etazolate

Número de catálogo B043722
Número CAS: 51022-77-6
Peso molecular: 289.33 g/mol
Clave InChI: OPQRBXUBWHDHPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Etazolate, also known as SQ-20,009 or EHT-0202, is an anxiolytic drug that belongs to the pyrazolopyridine class of compounds. It has unique pharmacological properties and acts as a positive allosteric modulator of the GABA A receptor at the barbiturate binding site. Additionally, it functions as an adenosine antagonist of the A1 and A2 subtypes and as a phosphodiesterase inhibitor selective for the PDE4 isoform .

Aplicaciones Científicas De Investigación

Etazolate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying the effects of phosphodiesterase inhibition.

    Biology: Investigated for its neuroprotective effects and its role in modulating oxidative stress and neuroinflammation.

    Medicine: Explored for its potential in treating conditions such as Alzheimer’s disease, depression, and post-traumatic stress disorder. .

    Industry: Utilized in the development of new anxiolytic and antidepressant drugs.

Mecanismo De Acción

Etazolate exerts its effects through multiple mechanisms:

Safety and Hazards

Etazolate should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . It is advised to use personal protective equipment and chemical impermeable gloves when handling this compound . Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

Etazolate has shown potential in the treatment of Alzheimer’s disease . It has been found to produce antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits, and histological abnormalities in the hippocampus region caused by olfactory bulbectomy . It also showed beneficial effects on depression-like behavior and learning, and memory impairment in a model of Parkinson’s disease .

Análisis Bioquímico

Biochemical Properties

Etazolate acts as a positive allosteric modulator of the GABA A receptor at the barbiturate binding site . It also functions as an adenosine antagonist of the A1 and A2 subtypes , and as a phosphodiesterase inhibitor selective for the PDE4 isoform . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to produce antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits, and histological abnormalities in the hippocampus region caused by olfactory bulbectomy . It influences cell function by modulating biochemical and neurobiological markers in the hippocampus .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a positive allosteric modulator of the GABA A receptor at the barbiturate binding site . It also functions as an adenosine antagonist of the A1 and A2 subtypes , and as a phosphodiesterase inhibitor selective for the PDE4 isoform .

Temporal Effects in Laboratory Settings

This compound has been shown to attenuate the behavioral, biochemical, neurobiological, and histopathological alterations induced by olfactory bulbectomy over time . This suggests that this compound has a stable effect and does not degrade significantly over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For example, this compound at dosages of 0.5 and 1 mg/kg was found to attenuate the behavioral, biochemical, neurobiological, and histopathological alterations induced by olfactory bulbectomy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It acts as a positive allosteric modulator of the GABA A receptor at the barbiturate binding site , suggesting it is involved in the GABAergic pathway. It also functions as an adenosine antagonist of the A1 and A2 subtypes , indicating its involvement in adenosine signaling pathways.

Métodos De Preparación

Etazolate can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethyl-4-hydrazinyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester with isopropylidenehydrazine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

Etazolate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparación Con Compuestos Similares

Etazolate is unique compared to other similar compounds due to its combined pharmacological properties. Similar compounds include:

This compound’s uniqueness lies in its ability to modulate multiple targets, making it a versatile compound for various therapeutic applications.

Propiedades

IUPAC Name

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQRBXUBWHDHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048434
Record name Etazolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51022-77-6
Record name Etazolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51022-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etazolate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etazolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAZOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etazolate
Reactant of Route 2
Reactant of Route 2
Etazolate
Reactant of Route 3
Etazolate
Reactant of Route 4
Reactant of Route 4
Etazolate
Reactant of Route 5
Etazolate
Reactant of Route 6
Reactant of Route 6
Etazolate

Q & A

Q1: How does etazolate interact with the GABAA receptor complex?

A1: this compound binds to a site on the GABAA receptor complex distinct from the GABA, benzodiazepine, and picrotoxin binding sites. [, , , , , , , , , ] This interaction enhances the binding of GABA agonists, such as [3H]muscimol, and potentiates GABA-mediated chloride ion influx, leading to increased neuronal inhibition. [, , , , , , , ] This modulation of GABAA receptor function contributes to this compound's anxiolytic and anticonvulsant properties. [, , , , , , , , , ]

Q2: How does this compound's interaction with the GABAA receptor differ from that of barbiturates?

A2: While both this compound and barbiturates enhance GABAA receptor function, key differences exist. This compound exhibits a lower maximal enhancement of [3H]diazepam binding compared to pentobarbital. [] Additionally, bicuculline, a GABA antagonist, completely reverses this compound's effect on [3H]diazepam binding, while only partially reversing pentobarbital's effect. [] These findings suggest that while both compounds act on picrotoxin-sensitive sites, pentobarbital may additionally influence bicuculline-insensitive benzodiazepine binding sites not affected by this compound. []

Q3: What is the role of this compound in modulating cAMP signaling?

A3: this compound acts as a selective inhibitor of PDE4, a key enzyme responsible for the degradation of cAMP. [, , , , , , ] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as protein kinase A (PKA). [, , , , ] This modulation of cAMP signaling contributes to this compound's therapeutic potential in various neurological disorders. [, , , , , , ]

Q4: How does this compound impact amyloid precursor protein (APP) processing?

A4: this compound has been shown to stimulate the production of soluble amyloid precursor protein alpha (sAPPα) in rat cortical neurons and guinea pig brains. [] This effect is mediated through GABAA receptor signaling and the α-secretase pathway. [] The increase in sAPPα, a neurotrophic and neuroprotective fragment, suggests a potential therapeutic avenue for this compound in Alzheimer's disease. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H11N3O and its molecular weight is 177.21 g/mol. []

Q6: What spectroscopic data is available for this compound?

A6: Proton magnetic resonance (PMR) and mass spectrometry have been used to study the hydrolysis and cyclization products of this compound hydrochloride in aqueous solutions. [] These studies revealed the formation of 6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridin-3(2H)-one as the major product and 3-ethoxy-6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridine as the minor product. []

Q7: How stable is this compound in aqueous solutions?

A7: this compound hydrochloride undergoes reversible acid-catalyzed hydrolysis in aqueous solutions at elevated temperatures (e.g., 60°C). [] This hydrolysis is followed by cyclization to form major and minor degradation products. []

Q8: Are there any strategies to improve the stability or bioavailability of this compound?

A8: While specific formulation strategies for this compound are not extensively discussed in the provided research, developing suitable salt forms, incorporating stabilizing excipients, and exploring different drug delivery systems could potentially improve its stability, solubility, and bioavailability. []

Q9: How do structural modifications of the pyrazolopyridine scaffold affect activity at adenosine and GABAA receptors?

A9: Substitutions at the 4-position of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence the affinity of these compounds for adenosine and GABAA receptors. [] For instance, some derivatives exhibited enhanced [3H]diazepam binding at the benzodiazepine site, while others inhibited it. [] Modifications also impacted the inhibition of [3H]Ro 15-1788 binding at the benzodiazepine site and [35S]TBPS binding at the picrotoxinin-channel site. [] These findings highlight the importance of SAR studies in optimizing the pharmacological profile of pyrazolopyridines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.